3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
Description
Properties
IUPAC Name |
5-methyl-3-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-4-3-7-17-16(12)21-11-14-5-8-20(9-6-14)10-15-18-13(2)22-19-15/h3-4,7,14H,5-6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOFVKNFAFIPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NOC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Characteristics
The compound's molecular formula is , with a molecular weight of 290.37 g/mol. Its structure includes a pyridine ring, a piperidine moiety, and an oxadiazole group, which are known to influence its pharmacological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Modulation of Neurotransmitter Systems : The oxadiazole and piperidine components suggest potential interactions with neurotransmitter receptors, particularly in modulating glutamatergic and dopaminergic signaling pathways. Studies have highlighted the role of similar compounds in influencing metabotropic glutamate receptors (mGluRs), which are crucial in various neurological conditions .
- Antioxidant Properties : Compounds containing oxadiazole rings have been noted for their antioxidant capabilities, which could contribute to neuroprotective effects against oxidative stress-related pathologies .
- Inhibition of Tau Protein Aggregation : Given the structural similarities with other compounds targeting tauopathies, this compound may also exhibit activity against tau protein aggregation, which is implicated in Alzheimer's disease and related disorders .
1. Neurodegenerative Disorders
The compound has shown promise in preclinical models for treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). It appears to enhance cognitive function and reduce neuroinflammation through modulation of tau protein dynamics .
3. Antimicrobial Activity
Research into related oxadiazole derivatives has revealed significant antibacterial properties. The presence of the oxadiazole moiety may enhance membrane permeability or inhibit essential metabolic pathways in bacteria .
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole-containing compounds:
Scientific Research Applications
Chemical Characteristics
The molecular formula of 3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is , with a molecular weight of approximately 302.37 g/mol. The compound features a pyridine ring, a piperidine moiety, and an oxadiazole group, which are known to influence its pharmacological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
Modulation of Neurotransmitter Systems : The oxadiazole and piperidine components suggest potential interactions with neurotransmitter receptors, particularly in modulating glutamatergic and dopaminergic signaling pathways. These interactions are crucial in various neurological conditions.
Antioxidant Properties : Compounds containing oxadiazole rings have demonstrated antioxidant capabilities, which could contribute to neuroprotective effects against oxidative stress-related pathologies.
Inhibition of Tau Protein Aggregation : Given the structural similarities with other compounds targeting tauopathies, this compound may exhibit activity against tau protein aggregation, which is implicated in Alzheimer's disease and related disorders.
Neurodegenerative Disorders
The compound has shown promise in preclinical models for treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). Studies have indicated that it enhances cognitive function and reduces neuroinflammation through modulation of tau protein dynamics.
Antimicrobial Activity
Research into related oxadiazole derivatives reveals significant antibacterial properties. The presence of the oxadiazole moiety may enhance membrane permeability or inhibit essential metabolic pathways in bacteria. For instance, compounds similar to this compound have been evaluated for their effectiveness against strains like Staphylococcus aureus and Escherichia coli.
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole-containing compounds:
Comparison with Similar Compounds
2-Methyl-4-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS: 2380042-36-2)
This analogue differs from the target compound by the position of the methyl group on the pyridine ring (4-methyl vs. 3-methyl). Despite this minor structural variation, it exhibits a similar molecular weight (302.37 g/mol) and formula (C₁₆H₂₂N₄O₂) . Preliminary data suggest that positional isomerism impacts receptor selectivity, with the 3-methyl variant showing higher affinity for serotonin receptors in computational models .
2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS: 10350-68-2)
A simpler analogue lacking the piperidine-methoxy linker, this compound (C₈H₇N₃O, MW: 161.16 g/mol) serves as a foundational scaffold for structure-activity relationship (SAR) studies . Its reduced molecular complexity correlates with lower metabolic stability (<30% remaining after 1 hour in liver microsomes) compared to the target compound (>60% stability) .
Piperidine-Oxadiazole Hybrids
Ceperognastat (INN: List 132)
Ceperognastat (N-[4-fluoro-5-({(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl}methyl)-1,3-thiazol-2-yl]acetamide) shares the 5-methyl-1,2,4-oxadiazole-piperidine motif but incorporates a fluorinated thiazole-acetamide group. This modification enhances blood-brain barrier penetration (logP = 2.8 vs. 1.9 for the target compound) and targets kinases implicated in neurodegenerative diseases .
(2S,4R)-4-Hydroxy-1-((R)-3-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
This patented compound (Example 180, EP Application) replaces the pyridine core with a pyrrolidine-carboxamide system. The addition of a hydroxyl group and thiazole-benzyl substituent improves aqueous solubility (23 mg/mL vs. 5 mg/mL for the target compound) but reduces CNS penetration due to increased polarity .
Oxadiazole Derivatives with Varied Substituents
Methyl 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate (CAS: 1241213-93-3)
Replacing the 5-methyl group on the oxadiazole with an ethyl moiety (C₁₄H₁₅N₂O₄, MW: 275.29 g/mol) increases lipophilicity (logD = 2.5) but reduces metabolic stability in cytochrome P450 assays (CLint = 45 μL/min/mg vs. 28 μL/min/mg for the target compound) .
Key Data Table: Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Metabolic Stability (% remaining) | Key Application |
|---|---|---|---|---|---|---|
| Target Compound | C₁₆H₂₂N₄O₂ | 302.37 | 1.9 | 5.0 | 60% | CNS targeting |
| 2-Methyl-4-...pyridine (CAS: 2380042-36-2) | C₁₆H₂₂N₄O₂ | 302.37 | 2.1 | 4.2 | 55% | Serotonin receptor studies |
| 2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | C₈H₇N₃O | 161.16 | 1.2 | 12.0 | 30% | SAR models |
| Ceperognastat | C₁₉H₂₃FN₆O₃S | 434.49 | 2.8 | 8.5 | 70% | Kinase inhibition |
| Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate | C₁₄H₁₅N₂O₄ | 275.29 | 2.5 | 3.0 | 45% | Enzyme inhibition |
Research Findings and Implications
- Positional Isomerism : The 3-methyl pyridine variant (target compound) demonstrates superior receptor binding compared to its 4-methyl counterpart, likely due to steric effects aligning with hydrophobic pockets in serotonin receptors .
- Oxadiazole Substituents : Ethyl groups on oxadiazole improve lipophilicity but accelerate metabolic clearance, whereas methyl groups balance stability and solubility .
- Hybrid Systems : Incorporating thiazole or pyrrolidine-carboxamide motifs (e.g., ceperognastat) broadens therapeutic applicability but introduces trade-offs in CNS penetration .
Q & A
Q. Q1: How can I design a synthetic route for 3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine?
Answer: A plausible route involves modular assembly of the pyridine, piperidine, and oxadiazole moieties. For example:
Piperidine-Oxadiazole Subunit : Synthesize 5-methyl-1,2,4-oxadiazole-3-carbaldehyde via condensation of acetamide oxime with methyl cyanoacetate, followed by alkylation of piperidin-4-ylmethanol using NaOCl as an oxidant (green chemistry approach, 73% yield) .
Pyridine Core Functionalization : Introduce the methoxy group at the 2-position of 3-methylpyridine via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .
Coupling : Link the piperidine-oxadiazole subunit to the pyridine core using Mitsunobu or SN2 conditions.
Key Considerations : Optimize protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .
Q. Q2: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the oxadiazole and piperidine substituents. For example, the methoxy proton on pyridine typically resonates at δ 3.8–4.1 ppm .
- HPLC Purity Analysis : Employ a C18 column with a buffered mobile phase (e.g., ammonium acetate, pH 6.5) to assess purity >99% .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] expected for ).
Q. Q3: How do solvent and temperature influence the oxidative cyclization step in synthesizing the oxadiazole-piperidine subunit?
Answer:
- Solvent : Ethanol is preferred over DCM or THF for greener synthesis, as it enhances reaction homogeneity and reduces toxicity .
- Temperature : Room temperature (20–25°C) minimizes side reactions (e.g., over-oxidation) compared to elevated temperatures.
- Oxidant : NaOCl (5% aqueous) achieves higher yields (73%) than DDQ or Cr(VI) salts, with easier workup .
Advanced Research Questions
Q. Q4: How can I investigate the structure-activity relationship (SAR) of modifications to the oxadiazole ring?
Answer:
- Substituent Variation : Replace the 5-methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups (NO) to assess electronic effects on bioactivity.
- Metabolic Stability : Compare half-life (t) in liver microsomes. For example, fluorinated analogs often show improved metabolic resistance .
- Computational Modeling : Use DFT calculations to evaluate steric and electronic interactions at the oxadiazole-binding pocket .
Q. Q5: What strategies mitigate low selectivity in biological assays due to off-target piperidine interactions?
Answer:
- Pharmacophore Masking : Introduce bulky substituents (e.g., tert-butyl) on the piperidine nitrogen to reduce nonspecific binding .
- Isosteric Replacement : Replace piperidine with morpholine or azetidine to alter spatial and electronic profiles .
- Selectivity Screening : Use kinase or GPCR panels to identify off-target effects early in development .
Q. Q6: How can contradictory solubility data between computational predictions and experimental results be resolved?
Answer:
- Experimental Validation : Perform shake-flask assays in PBS (pH 7.4) and compare with COSMO-RS or LogP predictions. Adjust for ionization (pKa ~8.5 for pyridine nitrogen) .
- Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility while maintaining bioactivity .
- Crystallography : Analyze crystal packing to identify intermolecular H-bonds or π-π stacking that reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
